Neohydroxyaspergillic Acid

Antibacterial MIC Pyrazinone

Neohydroxyaspergillic acid (CAS: 72598-34-6) is a fungal secondary metabolite belonging to the pyrazine class of compounds, specifically a hydroxamic acid-containing pyrazinone derivative. It is naturally produced by various *Aspergillus* species, including *A.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
Cat. No. B3026324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohydroxyaspergillic Acid
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O
InChIInChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1
InChIKeyQTTAJMQGQJRLDK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neohydroxyaspergillic Acid: A Baseline Technical Overview for Research Procurement


Neohydroxyaspergillic acid (CAS: 72598-34-6) is a fungal secondary metabolite belonging to the pyrazine class of compounds, specifically a hydroxamic acid-containing pyrazinone derivative [1]. It is naturally produced by various *Aspergillus* species, including *A. sclerotiorum*, *A. flavus*, and marine-derived strains, via fermentation [2]. Structurally defined as 1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)-2(1H)-pyrazinone (C₁₂H₂₀N₂O₃, MW 240.30 g/mol), it is a small, polar molecule [1]. This compound is recognized for its broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiviral, and antiprotozoan activities .

Why Substituting Neohydroxyaspergillic Acid with Related Analogs Compromises Experimental Outcomes


The aspergillic acid class, encompassing compounds like neoaspergillic acid (NAA), hydroxyaspergillic acid, and deoxyaspergillic acid, exhibits profound differences in biological activity, target specificity, and potency despite their structural similarities. Simply substituting one analog for another can lead to failed experiments or misinterpreted data due to variations in their MIC profiles, spectrum of activity, and even their metal-chelating properties [1]. Crucially, neohydroxyaspergillic acid possesses a unique and verifiable antiviral activity against bacteriophages, a trait that differentiates it from many of its analogs and defines its specific niche in research [2]. Furthermore, its biosynthetic relationship as a late-stage metabolite derived from neoaspergillic acid underscores that these molecules are not functionally interchangeable in vivo or in complex biological models [3].

Quantitative Differentiation Evidence for Neohydroxyaspergillic Acid: A Procurement Guide


Comparative Antibacterial Potency: Neohydroxyaspergillic Acid vs. Neoaspergillic Acid

A direct comparison of antibacterial MIC values reveals a stark potency difference. Neohydroxyaspergillic acid exhibits MICs in the high µg/mL range (125-500 µg/mL), whereas the closely related analog neoaspergillic acid is significantly more potent, with MICs spanning 0.5-16 µg/mL. This difference is quantified by comparing MIC ranges across various bacterial strains, highlighting that neoaspergillic acid is orders of magnitude more effective in vitro [1] .

Antibacterial MIC Pyrazinone

Unique Antiviral Activity: Neohydroxyaspergillic Acid's Differentiating Mechanism of Action

A defining and differentiating characteristic of neohydroxyaspergillic acid is its demonstrated activity against certain bacteriophages (bacterial viruses), as established in its original characterization [1]. This activity is not a general feature of all aspergillic acid analogs. For example, while neoaspergillic acid shows potent antibacterial and anticancer properties, there is no published evidence to suggest it shares this specific antiviral capability. This activity places neohydroxyaspergillic acid in a unique niche for studies involving phage biology or host-virus interactions.

Antiviral Bacteriophage Mechanism of Action

Biosynthetic Precursor Relationship: A Quantitative Temporal Differentiation

Neohydroxyaspergillic acid is not merely a structural analog; it is a biosynthetic product derived from neoaspergillic acid. Metabolomic studies of *Aspergillus* sp. SPH2 have precisely mapped this temporal relationship: neoaspergillic acid is produced during the exponential growth phase, while neohydroxyaspergillic acid accumulates during the stationary phase [1]. This temporal differentiation provides a quantifiable metric for optimizing fermentation harvest times for maximum yield of the desired compound.

Biosynthesis Fermentation Temporal Dynamics

Metal Chelation Profile: A Structural and Functional Differentiator

As a hydroxamic acid derivative, neohydroxyaspergillic acid is capable of chelating metal ions, a property confirmed by its reaction with FeCl₃ to form a characteristic green cupric salt . This chelation property is a common feature of the aspergillic acid class. However, the specific metal affinity and the resulting biological activity of the complex are distinct. For example, a dimeric zinc complex of hydroxyneoaspergillic acid (which incorporates neohydroxyaspergillic acid) displayed significant bactericidal effects against MRSA [1], while an iron complex of neoaspergillic acid (ferrineoaspergillin) forms a red pigment [2]. These differing metal complexes underscore that the biological effects of these analogs are not solely due to the free acid.

Metal Chelation Hydroxamic Acid Siderophore

Specificity of Antifungal Activity: A Spectrum of Resistance

Neohydroxyaspergillic acid exhibits a defined and narrow antifungal spectrum. It inhibits the growth of *G. convolute*, *S. consortiale*, *P. blakesleeanus*, *C. globosum*, and *T. mentagrophytes* with MICs ranging from 175 to 700 µg/mL. Critically, it shows no activity against other common fungal species like *A. niger*, *P. notatum*, *M. verrucaria*, and *S. cerevisiae* [1]. This selective antifungal profile is a key differentiator when compared to broad-spectrum antifungal agents or even other aspergillic acid analogs, which may have a different pattern of inhibition.

Antifungal Spectrum of Activity Resistance

Defined Research Application Scenarios for Neohydroxyaspergillic Acid Based on Quantitative Evidence


Research into Bacteriophage Biology and Antiviral Mechanisms

Given its established and unique activity against certain bacteriophages [3], neohydroxyaspergillic acid is best employed as a tool compound in studies investigating the mechanisms of phage inhibition, viral entry, or replication in bacterial hosts. Its well-defined but moderate antibacterial activity (MIC 125-500 µg/mL) allows for a clearer interpretation of antiviral effects compared to highly potent antibacterial compounds that would rapidly clear the host bacteria. For this application, sourcing from a vendor that certifies purity (≥95%) and provides reliable long-term storage at -20°C is essential for experimental reproducibility [2].

Investigating Fungal Resistance and Selective Antifungal Targeting

The compound's specific and narrow antifungal spectrum, with demonstrated resistance in common fungi like *A. niger* and *S. cerevisiae* [3], makes it an ideal probe for investigating mechanisms of intrinsic resistance in fungi. By comparing susceptible and non-susceptible species under the same experimental conditions, researchers can elucidate the molecular determinants that confer resistance to this class of molecules. This scenario demands a compound with verifiable purity to ensure that observed resistance is not an artifact of impurities.

Natural Product Biosynthesis and Fungal Metabolomics Studies

The well-documented biosynthetic relationship between neoaspergillic acid (exponential phase) and neohydroxyaspergillic acid (stationary phase) [3] makes this compound a key reference standard for metabolomics and fermentation process development. It can serve as a marker for late-stage fungal metabolism and can be used to optimize harvest times in fermentation protocols designed to maximize the yield of this specific metabolite. An authenticated standard from a reputable supplier is critical for accurate quantification in LC-MS or GC-MS workflows.

Bioinorganic Chemistry: Probing Metal Chelation and Bioactivity

The hydroxamic acid moiety in neohydroxyaspergillic acid enables it to chelate metal ions, forming complexes with distinct properties [3] [2]. This positions the compound as a useful ligand for studying metal-mediated biological effects. Research could involve creating and characterizing novel metal complexes (e.g., with iron, zinc, copper) and then evaluating their antimicrobial or cytotoxic properties against the free acid. This application leverages the compound's inherent chemical property and aligns with the discovery that its dimeric zinc complex has enhanced activity against MRSA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neohydroxyaspergillic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.